molecular formula C7H6F3NO2 B15334818 O-[3-(Trifluoromethoxy)phenyl]hydroxylamine

O-[3-(Trifluoromethoxy)phenyl]hydroxylamine

Cat. No.: B15334818
M. Wt: 193.12 g/mol
InChI Key: RPBIETIHXMGZBH-UHFFFAOYSA-N
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Description

O-[3-(Trifluoromethoxy)phenyl]hydroxylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxylamine group

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting 3-(trifluoromethoxy)aniline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

  • Indirect Synthesis: Another approach involves the trifluoromethylation of phenol followed by nitration and subsequent reduction to introduce the hydroxylamine group.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding nitro compounds.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, particularly at the ortho and para positions of the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation: Nitro derivatives such as 3-(trifluoromethoxy)nitrobenzene.

  • Reduction: Amines such as 3-(trifluoromethoxy)aniline.

  • Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a probe in biological studies to understand the behavior of trifluoromethoxy groups in biological systems. Medicine: Industry: The compound is used in the production of materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which O-[3-(Trifluoromethoxy)phenyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The hydroxylamine group can participate in redox reactions, which are crucial in various biochemical processes.

Comparison with Similar Compounds

  • O-[2-(Trifluoromethoxy)phenyl]hydroxylamine

  • O-[4-(Trifluoromethoxy)phenyl]hydroxylamine

  • O-[3-(Trifluoromethoxy)aniline]

This comprehensive overview highlights the significance of O-[3-(Trifluoromethoxy)phenyl]hydroxylamine in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

O-[3-(trifluoromethoxy)phenyl]hydroxylamine

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)12-5-2-1-3-6(4-5)13-11/h1-4H,11H2

InChI Key

RPBIETIHXMGZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)ON)OC(F)(F)F

Origin of Product

United States

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